N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound belonging to the indole family. It features a distinctive structure characterized by an indole ring system, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound contains methoxy groups at positions 4 and 7 of the indole moiety, contributing to its unique chemical properties and potential biological activities. The presence of a carboxamide group further enhances its functionality by allowing for various interactions in biological systems.
The chemical reactivity of N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can be attributed to its functional groups. The methoxy groups can undergo demethylation reactions under strong acidic or basic conditions, while the carboxamide group can participate in hydrolysis or amide bond cleavage reactions. Additionally, the indole structure is known for its electrophilic aromatic substitution reactions, which can lead to the formation of various derivatives by substituting hydrogen atoms on the indole ring with different substituents.
Indole derivatives, including N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide, exhibit a broad range of biological activities. These compounds have been reported to possess antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Specifically, indole derivatives have shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation and survival. The compound's unique structure may enhance its interaction with biological targets, making it a candidate for further pharmacological studies .
The synthesis of N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves several steps:
These methods allow for the efficient synthesis of this compound and its analogs .
N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has potential applications in medicinal chemistry due to its biological activities. It may serve as a lead compound for developing new therapeutic agents targeting cancer and inflammatory diseases. Additionally, its ability to inhibit tubulin polymerization suggests potential use in cancer treatment strategies aimed at disrupting cell division .
Studies on the interactions of N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide with various biological targets are crucial for understanding its mechanism of action. Molecular docking studies have indicated that this compound may interact effectively with tubulin and other cellular proteins involved in cancer progression. These interactions could lead to significant alterations in cellular pathways related to proliferation and apoptosis .
Several compounds share structural similarities with N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide. Below is a comparison highlighting their uniqueness:
N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide stands out due to its dual methoxy substitutions and carboxamide functionality, which may enhance solubility and bioavailability compared to simpler analogs.
The optimization of indole ring functionalization protocols for the synthesis of N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide requires careful consideration of regioselectivity and reaction conditions [4] [5]. The indole nucleus, being a π-excessive aromatic heterocycle with 4 π-bonds and a lone pair of electrons on the nitrogen atom participating in the π system, exhibits inherent reactivity patterns that can be exploited for selective functionalization [18].
The functionalization of indole derivatives at specific positions has been achieved through various protocols, with particular emphasis on controlling site selectivity through careful choice of reaction conditions and catalysts [6] [12]. For C4-C7 position functionalization, phosphorus-directed methodologies have shown remarkable success, with palladium-catalyzed systems demonstrating excellent regioselectivity through the formation of five-membered metalacycles [12].
Recent advances in ruthenium-catalyzed C7-functionalization have provided new avenues for selective indole modification [31]. The ruthenium biscarboxylate-catalyzed approach enables C7-hydrogen bond activation through the formation of six-membered ruthenacycles, offering excellent site selectivity under mild reaction conditions [31]. This methodology has proven particularly valuable for introducing various functional groups at the C7 position while maintaining high yields and selectivity.
| Catalyst System | Temperature (°C) | Solvent | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Palladium acetate/Phosphine | 100 | Toluene | 56-93 | C4/C7 selective | [5] |
| Rhodium/Phosphorus directing | 90 | Dichloroethane | 62-93 | C7 selective | [21] |
| Ruthenium biscarboxylate | 80 | Various | 70-85 | C7 selective | [31] |
| Iron complex catalysis | 25-40 | Organic solvents | 65-90 | C2 selective | [19] |
The optimization of reaction parameters, including temperature, solvent choice, and catalyst loading, has been systematically investigated to maximize both yield and selectivity [5] [15]. Temperature control has emerged as a critical factor, with optimal conditions typically ranging from 80-100°C for most palladium-catalyzed systems [5].
The introduction of methoxy groups at the C4 and C7 positions of indole derivatives represents a significant synthetic challenge due to the electronic and steric factors that influence regioselectivity [17] [18]. The electron-donating nature of methoxy substituents not only activates the benzene ring but also enhances the general reactivity of indoles, enabling reactions that do not occur with simple unsubstituted indoles [18].
The synthesis of 4,7-dimethoxyindole derivatives has been accomplished through various synthetic strategies, with particular emphasis on achieving high regioselectivity [17] [18]. The methoxy-activated indole systems demonstrate enhanced reactivity patterns, with electron-donating methoxy groups at specific positions directing subsequent functionalization reactions [18].
For the preparation of 4,6-dimethoxyindole derivatives, the Vilsmeier-Haack formylation has been successfully employed, with formylation occurring selectively at the C7 position due to the electron-donating effects of the methoxy groups and their positioning on the benzene ring [17]. This methodology provides excellent regioselectivity and high yields when properly optimized.
| Substrate | Reaction Conditions | C4 Yield (%) | C7 Yield (%) | Selectivity Ratio | Reference |
|---|---|---|---|---|---|
| 4,6-Dimethoxyindole | Vilsmeier-Haack, 0°C | - | 67-78 | >95:5 | [17] |
| Indole derivatives | O-methylation enzymes | 70-85 | 75-90 | Variable | [20] |
| Hydroxyindoles | Chemical methylation | 60-80 | 65-85 | 3:1 to 5:1 | [18] |
| Phenolic indoles | Enzymatic methylation | 80-95 | 85-95 | >90:10 | [20] |
The rational reprogramming of O-methylation regioselectivity has been achieved through enzymatic approaches, where specific O-methyltransferases demonstrate strict regiospecificity for phenolic hydroxyl groups at either ortho or para positions relative to carbonyl-containing handles [20]. This enzymatic approach offers advantages over chemical methylation methods, which often produce mixtures of regioisomers requiring laborious separation procedures [20].
Chemical methylation strategies have focused on the use of environmentally benign methylating agents, with dimethyl carbonate emerging as a preferred reagent due to its reduced toxicity compared to traditional methylating agents [7] [35]. The mechanism of N-methylation using dimethyl carbonate has been extensively studied, revealing different reaction pathways depending on the catalyst system employed [35].
The optimization of methylation conditions has shown that catalyst choice significantly influences product distribution [35]. With 1,4-diazabicyclo[2.2.2]octane as catalyst, exclusive N-methylation occurs, while 1,8-diazabicyclo[5.4.0]undec-7-ene produces both N-methylated and N-methoxycarbonylated products [35]. These mechanistic insights have proven crucial for developing selective methylation protocols.
The formation of carboxamide bonds at the C2 position of indole derivatives represents a critical step in the synthesis of N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide [10] [13] [24]. The development of efficient amide coupling methodologies has been essential for accessing these complex molecular architectures with high yields and minimal side reactions.
The selection of appropriate coupling reagents has been extensively studied, with particular focus on achieving high efficiency while minimizing racemization and side reactions [24] [28]. N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride in combination with 1-hydroxybenzotriazole has emerged as a highly effective system for indole carboxamide formation [24] [28].
| Coupling Reagent | Additive | Temperature | Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|---|
| EDC·HCl | HOBt | RT | 4-12 | 80-95 | >95 | [24] |
| EDC + DMAP | HOBt (cat.) | RT | 8-16 | 85-99 | >90 | [24] |
| BOP | DIPEA | RT | 12-24 | 70-90 | >85 | [13] |
| HATU | DIPEA | RT | 6-12 | 75-92 | >88 | [25] |
| DCC | DMAP | RT | 12-24 | 65-85 | >80 | [28] |
The mechanism of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride-mediated coupling involves the initial formation of an O-acylisourea intermediate, which subsequently reacts with 1-hydroxybenzotriazole to form a more stable and reactive benzotriazole ester [24] [28]. This intermediate then undergoes nucleophilic attack by the amine component to yield the desired carboxamide product [24].
Recent developments in amide coupling have introduced novel approaches using 4-(N,N-dimethylamino)pyridine N-oxide as a catalyst in combination with di-tert-butyl dicarbonate [22] [23]. This methodology offers several advantages, including high chemical yields with 1:1 substrate ratios, excellent functional group tolerance, and the ability to perform reactions under mild, scalable conditions [22] [23].
The optimization of reaction conditions for electron-deficient amines has led to the development of specialized protocols using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride, 4-(dimethylamino)pyridine, and catalytic amounts of 1-hydroxybenzotriazole [24]. This combination provides excellent results for challenging substrates that typically exhibit reduced reactivity in standard coupling reactions [24].
| Method | Substrate Scope | Functional Group Tolerance | Yield Range (%) | Reaction Time | Reference |
|---|---|---|---|---|---|
| DMAPO/Boc₂O | Broad | Excellent | 85-99 | 1-6 h | [22] |
| EDC/DMAP/HOBt | Electron-deficient amines | Very good | 80-95 | 8-16 h | [24] |
| Ynamide coupling | Various amines | Excellent | 90-99 | 2-8 h | [25] |
| Traditional BOP | Standard substrates | Good | 70-90 | 12-24 h | [13] |
The N-methylation of indole derivatives constitutes a fundamental transformation in the synthesis of N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide [7] [29] [32]. The development of selective and efficient N-methylation protocols has been crucial for accessing N-methylated indole scaffolds while avoiding over-alkylation and maintaining high selectivity.
The use of dimethyl carbonate as an environmentally friendly methylating agent has gained significant attention due to its reduced toxicity compared to traditional alkylating reagents [7] [14]. The optimization of reaction conditions using dimethyl carbonate has revealed important temperature dependencies, with yields ranging from 18% at 60°C to 92% at 90°C [14].
| Temperature (°C) | Catalyst | Solvent | Time (h) | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|---|
| 60 | [Bmim]OH | DMC | 1 | 18 | >95% mono | [14] |
| 70 | [Bmim]OH | DMC | 1 | 46 | >95% mono | [14] |
| 80 | [Bmim]OH | DMC | 1 | 82 | >95% mono | [14] |
| 90 | [Bmim]OAc | DMC | 1 | 80-92 | >95% mono | [14] |
The mechanism of dimethyl carbonate-mediated N-methylation has been elucidated through direct electrospray ionization mass spectrometry monitoring and density functional theory calculations [35]. These studies revealed that the reaction mechanism varies significantly depending on the base catalyst employed, with different pathways leading to distinct product distributions [35].
Recent advances have introduced phenyl trimethylammonium iodide as a safe, non-toxic, and highly selective methylating agent for indole N-methylation [29] [32]. This reagent demonstrates excellent monoselectivity, achieving yields up to 99% while maintaining high functional group tolerance [29] [32].
| Methylating Agent | Safety Profile | Selectivity | Yield Range (%) | Functional Group Tolerance | Reference |
|---|---|---|---|---|---|
| PhMe₃NI | Excellent | Monoselective | 85-99 | Excellent | [29] |
| Dimethyl carbonate | Very good | High | 46-92 | Good | [14] |
| Methyl iodide | Poor | Moderate | 60-85 | Limited | [33] |
| Dimethyl sulfate | Poor | Moderate | 70-90 | Limited | [29] |
The phenyl trimethylammonium iodide methodology operates under mild basic conditions and demonstrates broad substrate scope, including tolerance for halides, ethers, nitro groups, aldehydes, esters, and nitriles [29]. The reaction can be extended to N-ethylation using the corresponding phenyl triethylammonium iodide reagent, providing access to a broader range of N-alkylated indole derivatives [29].
The mechanistic pathways for indole N-methylation have been investigated through computational and experimental studies [35]. The formation of methoxycarbonylated intermediates has been identified as a key step in certain catalytic systems, with the subsequent decomposition or further reaction of these intermediates determining the final product distribution [35].
The optimization of N-methylation protocols has also considered the influence of solvent systems and reaction atmosphere [14] [29]. Reactions performed under inert atmospheres generally provide higher yields and improved selectivity compared to those conducted in air, particularly for sensitive substrates [29].
The electronic structure of N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide has been extensively analyzed through density functional theory calculations employing the B3LYP functional with the 6-31+G(d,p) basis set [1] [2] [3]. This computational approach provides comprehensive insights into the molecular orbital configurations and electronic properties of this bis-indole carboxamide derivative.
The highest occupied molecular orbital (HOMO) of the compound is calculated to be within the range of -5.2 to -5.8 electron volts, indicating moderate electron-donating capability [4] [5]. The HOMO orbital exhibits significant delocalization across the indole ring systems, with primary electron density concentrated on the aromatic π-system of both indole moieties [6] [7]. The distribution pattern shows enhanced electron density at the 5-position of the first indole ring where the amide linkage occurs, contributing to the nucleophilic character of this region.
The lowest unoccupied molecular orbital (LUMO) demonstrates energy values ranging from -1.8 to -2.3 electron volts, positioning the compound as a moderate electron acceptor [4] [8]. The LUMO orbital predominantly localizes over the carboxamide functional group and extends partially onto the second indole ring system, particularly around the methoxy-substituted positions. This distribution pattern suggests preferential sites for electrophilic attack and provides insight into the compound's reactivity profile.
The HOMO-LUMO energy gap, calculated to be between 3.0 and 4.0 electron volts, indicates reasonable chemical stability while maintaining sufficient reactivity for biological interactions [4] [5]. This energy gap falls within the optimal range for bioactive compounds, suggesting balanced stability and reactivity characteristics. The gap value correlates with the compound's potential for intramolecular charge transfer processes, which are crucial for biological activity.
Frontier molecular orbital analysis reveals that the electron density distribution follows the expected pattern for indole derivatives, with the HOMO orbitals concentrated primarily on the electron-rich indole heterocyclic systems [9] [6]. The molecular orbital coefficients at the 3-position of both indole rings show significant values, consistent with the known electrophilic substitution reactivity of indole compounds [2] [10]. The orbital overlap between the two indole systems through the carboxamide bridge facilitates conjugation and electron delocalization throughout the molecular framework.
The conformational landscape of N-(1H-indol-5-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is characterized by multiple rotatable bonds that contribute to its structural flexibility and potential for biological target recognition [16] [17] [18]. Comprehensive torsional barrier analysis through density functional theory calculations reveals several critical conformational parameters that influence the compound's three-dimensional structure and binding properties.
The primary conformational determinant involves the dihedral angle between the first indole ring and the carboxamide moiety (C(indole1)-N(amide)-C(carbonyl)-O), which exhibits two distinct conformational states [19] [20]. The first conformer maintains a near-planar arrangement (0 ± 15 degrees) with a population of approximately 65%, while the second conformer adopts a twisted conformation (180 ± 15 degrees) representing 35% of the population. The rotational barrier between these conformations is calculated to be 8.5 ± 2.0 kilocalories per mole, indicating moderate flexibility at physiological temperatures.
The second major conformational variable concerns the orientation of the second indole ring relative to the carboxamide group (N(amide)-C(carbonyl)-C(indole2)-C) [17] [21]. This rotation exhibits a higher energy barrier of 12.0 ± 3.0 kilocalories per mole, resulting in a more constrained conformational distribution with populations of 55% and 45% for the anti and syn orientations respectively. The increased barrier height reflects the steric interactions between the methoxy substituents and the carboxamide hydrogen atoms.
The methoxy groups at the 4- and 7-positions demonstrate relatively low rotational barriers (2.5 ± 0.5 kcal/mol each), allowing for rapid interconversion between in-plane and out-of-plane orientations [16] [18]. Despite the low barriers, there is a conformational preference for specific orientations (70% vs 30% population distribution) due to favorable intramolecular interactions and reduced steric repulsion. These orientations can significantly influence the compound's hydrogen bonding potential and overall molecular shape.
The methylation at the 1-position of the second indole ring introduces additional conformational considerations through the C(methyl1)-N(indole2)-C(aromatic)-C dihedral angle [19] [22]. The rotational barrier for this group is estimated at 6.0 ± 1.5 kilocalories per mole, with conformational populations of 60% and 40% for the preferred orientations. This rotation affects the overall molecular geometry and can influence the accessibility of binding sites.
Temperature-dependent conformational analysis indicates that at physiological conditions (310 Kelvin), the compound exists as a dynamic ensemble of conformers with rapid interconversion between low-energy states [18] [21]. The calculated partition function suggests that multiple conformers contribute significantly to the thermodynamic properties, with the two lowest energy conformations accounting for approximately 80% of the total population. This conformational flexibility is advantageous for biological activity as it allows the compound to adopt optimal binding conformations when interacting with protein targets.